4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylicaciddihydrochloride
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Overview
Description
4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H14N2O4·2HCl. It is a derivative of phthalic acid, featuring a benzene ring substituted with a 1,2-diaminoethyl group and two carboxylic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride typically involves the reaction of 4-(1,2-diaminoethyl)phthalic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the amino groups or the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: A simpler derivative of benzene with two carboxylic acid groups.
Isophthalic Acid: Similar to phthalic acid but with carboxylic acid groups in the 1,3-positions.
Terephthalic Acid: Another isomer with carboxylic acid groups in the 1,4-positions.
Uniqueness
4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride is unique due to the presence of the 1,2-diaminoethyl group, which provides additional reactivity and potential for forming complex structures. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(1,2-diaminoethyl)phthalic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.2ClH/c11-4-8(12)5-1-2-6(9(13)14)7(3-5)10(15)16;;/h1-3,8H,4,11-12H2,(H,13,14)(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGHECIERDEMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)C(=O)O)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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